molecular formula C22H21N3O2 B11424562 Ethyl 2-[8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-C]quinolin-1-YL]acetate

Ethyl 2-[8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-C]quinolin-1-YL]acetate

Cat. No.: B11424562
M. Wt: 359.4 g/mol
InChI Key: FTWXDBLDQSFNSS-UHFFFAOYSA-N
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Description

Ethyl 2-[8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-C]quinolin-1-YL]acetate is a complex organic compound belonging to the class of pyrazoloquinolines. This compound is characterized by its unique structure, which includes a pyrazoloquinoline core substituted with methyl and phenyl groups, and an ethyl acetate moiety. It is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-C]quinolin-1-YL]acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazoloquinoline Core: The initial step involves the cyclization of appropriate precursors to form the pyrazoloquinoline core. This can be achieved through the reaction of 4-methylphenylhydrazine with 2-chloroquinoline under reflux conditions in the presence of a base such as potassium carbonate.

    Substitution Reactions: The next step involves the introduction of the methyl group at the 8-position of the pyrazoloquinoline core. This can be done using methyl iodide in the presence of a strong base like sodium hydride.

    Esterification: Finally, the ethyl acetate moiety is introduced through an esterification reaction. This involves the reaction of the intermediate compound with ethyl bromoacetate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-C]quinolin-1-YL]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrazoloquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester moiety, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potential unique properties and applications.

Scientific Research Applications

Ethyl 2-[8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-C]quinolin-1-YL]acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, particularly those involving inflammation and cancer.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Ethyl 2-[8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-C]quinolin-1-YL]acetate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes and receptors involved in key biological processes, such as cell signaling and gene expression. This binding can modulate the activity of these targets, leading to the observed biological effects.

Comparison with Similar Compounds

Ethyl 2-[8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-C]quinolin-1-YL]acetate can be compared with other similar compounds, such as:

    Pyrazoloquinoline Derivatives: These compounds share the pyrazoloquinoline core but differ in their substituents, leading to variations in their biological activities and applications.

    Quinoline Derivatives: Compounds with a quinoline core, such as quinine and chloroquine, are well-known for their antimalarial properties and can be compared in terms of their therapeutic potential and mechanisms of action.

    Phenylpyrazole Derivatives: These compounds, like fipronil, are used as insecticides and can be compared based on their chemical structure and mode of action.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethyl acetate moiety, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H21N3O2

Molecular Weight

359.4 g/mol

IUPAC Name

ethyl 2-[8-methyl-3-(4-methylphenyl)pyrazolo[4,3-c]quinolin-1-yl]acetate

InChI

InChI=1S/C22H21N3O2/c1-4-27-20(26)13-25-22-17-11-15(3)7-10-19(17)23-12-18(22)21(24-25)16-8-5-14(2)6-9-16/h5-12H,4,13H2,1-3H3

InChI Key

FTWXDBLDQSFNSS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C2=C3C=C(C=CC3=NC=C2C(=N1)C4=CC=C(C=C4)C)C

Origin of Product

United States

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